2-amino-5-(benzyloxy)pentanoic acid hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-amino-5-(benzyloxy)pentanoic acid hydrochloride typically involves the reaction of 2-amino-5-(benzyloxy)pentanoic acid with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
2-amino-5-(benzyloxy)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-amino-5-(benzyloxy)pentanoic acid hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-5-(benzyloxy)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for enzymes, affecting their activity and function. The compound’s effects are mediated through its binding to active sites on proteins, leading to changes in their conformation and activity .
Comparison with Similar Compounds
2-amino-5-(benzyloxy)pentanoic acid hydrochloride can be compared with other similar compounds, such as:
2-amino-5-hydroxy-pentanoic acid: This compound has a hydroxyl group instead of a benzyloxy group, leading to different reactivity and applications.
2-amino-5-methoxybenzoic acid:
5-(benzyloxycarbonyl)amino-pentanoic acid: This compound has a benzyloxycarbonyl group, which influences its stability and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
2613384-33-9 |
---|---|
Molecular Formula |
C12H18ClNO3 |
Molecular Weight |
259.7 |
Purity |
95 |
Origin of Product |
United States |
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